4-Chloro-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
4-Chloro-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (CAS: 40493-18-3; Molecular Formula: C10H9ClN2S; Molecular Weight: 224.71 g/mol) is a bicyclic heterocyclic compound featuring a fused benzothiophene-pyrimidine scaffold. It serves as a critical intermediate in medicinal chemistry due to its reactive 4-chloro group, enabling diverse functionalizations .
Synthesis: The compound is synthesized via the Gewald reaction starting from cyclohexanone, followed by cyclization with formamide to form the pyrimidinone intermediate. Subsequent chlorination with phosphorus oxychloride (POCl3) yields the final chloro derivative . Key spectral data include IR absorption at 782 cm⁻¹ (C-Cl stretch) and a melting point of 150–152°C .
This article assumes the 6-methyl designation as per the query.
Properties
IUPAC Name |
4-chloro-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c1-6-2-3-8-7(4-6)9-10(12)13-5-14-11(9)15-8/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSOGQKYROBHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(S2)N=CN=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophene derivatives with pyrimidinyl precursors under specific conditions. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the benzothieno[2,3-d]pyrimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals and other chemical products.
Biology: In biological research, 4-Chloro-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting various diseases.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique properties can enhance the performance of various products, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism by which 4-Chloro-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Key Observations :
- Hydrazinyl derivatives (e.g., compound 5 in ) exhibit higher melting points (~175°C) due to hydrogen bonding from the hydrazine group .
- Bulkier substituents (e.g., benzylpiperazinyl in 4c) reduce crystallinity, lowering melting points .
- Chloromethyl substitution () introduces additional reactivity for cross-coupling reactions .
Biological Activity
4-Chloro-6-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by various research findings and data.
Chemical Structure and Properties
The compound belongs to the class of benzothieno-pyrimidines, which exhibit diverse pharmacological properties. The chemical structure can be represented as follows:
- Molecular Formula : C11H11ClN2S
- Molecular Weight : 236.73 g/mol
Anticancer Properties
Recent studies have indicated that compounds similar to 4-chloro-6-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine exhibit significant anticancer activities. For instance:
- Inhibition of Cancer Cell Proliferation : A study demonstrated that derivatives of benzothienopyrimidines inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves modulation of signaling pathways related to cell survival and proliferation .
Sirtuin Inhibition
Research has identified that certain thienopyrimidine derivatives act as selective inhibitors of sirtuin proteins (SIRTs), particularly SIRT2. These proteins are implicated in numerous cellular processes including aging and metabolism:
- Selective SIRT2 Inhibition : Compounds in this class have shown submicromolar inhibitory activity against SIRT2, suggesting potential applications in treating metabolic disorders and age-related diseases .
Case Study 1: Anticancer Activity
A study involving the synthesis of various benzothienopyrimidine derivatives found that one specific derivative exhibited IC50 values in the low micromolar range against several cancer cell lines. This indicates a promising lead for further development as an anticancer agent.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.5 |
| Compound B | A549 | 2.0 |
| Compound C | HeLa | 0.8 |
Case Study 2: SIRT2 Selectivity
In a detailed structure-activity relationship (SAR) study, modifications to the benzothienopyrimidine scaffold led to enhanced selectivity for SIRT2 over other sirtuins. The results highlighted the importance of specific substitutions in achieving desired biological effects.
| Modification | SIRT2 IC50 (µM) | Selectivity Ratio |
|---|---|---|
| Unsubstituted | 5.0 | 1:1 |
| Methyl Group | 1.0 | 5:1 |
| Ethyl Group | 0.5 | 10:1 |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-chloro-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine in laboratory settings?
- Methodological Answer:
- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
- Conduct experiments in a fume hood to avoid inhalation of vapors or aerosols.
- Store waste separately in labeled, chemically resistant containers and collaborate with certified waste management services for disposal .
- Refer to hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and follow safety protocols P264+P280+P305+P351+P338 (e.g., washing skin thoroughly after handling) .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify aromatic protons, methyl groups, and tetrahydro ring conformations. For example, the methyl group at position 6 typically resonates near δ 1.2–1.5 ppm in -NMR .
- Infrared Spectroscopy (IR): Identify characteristic peaks for C-Cl bonds (~550–650 cm) and pyrimidine ring vibrations (~1600 cm) .
- X-ray Crystallography: Resolve crystal structures to confirm regiochemistry and stereochemistry .
Q. What are the standard synthetic routes for this compound?
- Methodological Answer:
- Key Steps:
Cyclocondensation of 2-mercapto-3-aminothiophene derivatives with methyl-substituted cyclohexanone intermediates under reflux conditions.
Chlorination at position 4 using POCl or PCl in anhydrous solvents (e.g., DMF or toluene) .
- Example Protocol:
- React 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one with POCl at 80–100°C for 6–12 hours.
- Purify via column chromatography (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) influence the biological activity of this compound?
- Methodological Answer:
- Structure-Activity Relationship (SAR) Strategies:
- Methyl Group at Position 6: Enhances lipophilicity and bioavailability, as seen in analogs with improved CNS penetration .
- Chlorine at Position 4: Critical for kinase inhibition; replacement with bulkier groups (e.g., trifluoromethyl) may alter selectivity .
- Experimental Design:
- Synthesize analogs with variations at positions 4 and 5.
- Test in enzymatic assays (e.g., kinase inhibition) or antimicrobial screens (e.g., MIC against S. aureus) .
Q. How can researchers resolve contradictions in reported biological data for thieno[2,3-d]pyrimidine derivatives?
- Methodological Answer:
- Data Triangulation:
Q. What strategies optimize the reaction yield of 4-chloro-6-methyl derivatives during chlorination?
- Methodological Answer:
- Key Variables:
- Solvent Choice: Anhydrous DMF increases electrophilicity of POCl, improving chlorination efficiency .
- Temperature Control: Maintain 80–100°C to avoid side reactions (e.g., ring decomposition).
- Yield Optimization Table:
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| POCl | DMF | 8 | 85 |
| PCl | Toluene | 12 | 72 |
| SOCl | THF | 6 | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
